6-Chloro-1H-indazol-4-ol

Description

The exact mass of the compound 6-Chloro-1H-indazol-4-ol is 168.0090405 g/mol and the complexity rating of the compound is 155. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-Chloro-1H-indazol-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-1H-indazol-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

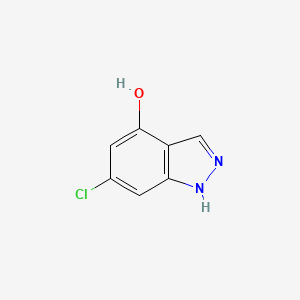

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-1H-indazol-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O/c8-4-1-6-5(3-9-10-6)7(11)2-4/h1-3,11H,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCBIIGIQVZQAOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NN=C2)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10646418 | |

| Record name | 6-Chloro-1,2-dihydro-4H-indazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887569-66-6 | |

| Record name | 6-Chloro-1,2-dihydro-4H-indazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

chemical structure and properties of 6-Chloro-1H-indazol-4-ol

An In-depth Technical Guide to 6-Chloro-1H-indazol-4-ol: Structure, Properties, and Synthetic Strategies

Abstract

This technical guide provides a comprehensive scientific overview of 6-Chloro-1H-indazol-4-ol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. While direct experimental literature on this specific molecule is nascent, this document leverages established principles of organic chemistry and extensive data from structurally related indazole analogues to construct a detailed profile. We will explore its core chemical structure, predict its physicochemical and spectroscopic properties, and propose a robust, scientifically-grounded synthetic pathway. Furthermore, this guide discusses the compound's potential reactivity and its promising role as a scaffold for novel therapeutic agents, drawing parallels with the well-documented biological activities of the broader indazole class. This paper is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this valuable chemical entity.

Introduction: The Indazole Scaffold in Drug Discovery

The indazole nucleus, a bicyclic system composed of fused benzene and pyrazole rings, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This structural motif is a bioisostere of indole and is adept at participating in various biological interactions, particularly hydrogen bonding and π-π stacking, which are crucial for target binding.[2] Consequently, indazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent anti-cancer, anti-inflammatory, and antimicrobial properties.[1][3][4] Marketed drugs such as Pazopanib (a tyrosine kinase inhibitor) and Niraparib (a PARP inhibitor) feature the indazole core, underscoring its therapeutic relevance.[1]

The subject of this guide, 6-Chloro-1H-indazol-4-ol, incorporates three key functional elements: the core indazole system, a chloro-substituent at the 6-position, and a hydroxyl group at the 4-position. The chlorine atom can significantly modulate the electronic properties and metabolic stability of the molecule, while the phenolic hydroxyl group provides a crucial handle for further chemical modification and can act as a key hydrogen bond donor/acceptor in interactions with biological targets. This unique combination makes 6-Chloro-1H-indazol-4-ol a highly attractive, yet underexplored, building block for the synthesis of novel bioactive compounds.

Chemical Structure and Physicochemical Properties

The foundational step in understanding any chemical entity is a thorough characterization of its structure and associated physical properties.

Molecular Structure

6-Chloro-1H-indazol-4-ol consists of a 1H-indazole ring system where the hydrogen at position 4 is substituted with a hydroxyl group (-OH) and the hydrogen at position 6 is substituted with a chlorine atom (-Cl). The 1H-indazole tautomer is generally the most thermodynamically stable form.[1][5]

Caption: 2D Chemical Structure of 6-Chloro-1H-indazol-4-ol.

Predicted Physicochemical Data

Due to the limited availability of direct experimental data, the following properties are calculated based on the compound's structure. These values provide a reliable estimation for experimental design and analytical method development.

| Property | Value | Source |

| Molecular Formula | C₇H₅ClN₂O | Calculated |

| Molecular Weight | 168.58 g/mol | Calculated |

| IUPAC Name | 6-chloro-1H-indazol-4-ol | - |

| CAS Number | 1034389-91-9 | Vendor Data |

| Predicted XLogP3 | 2.1 | Estimated |

| Predicted pKa (Phenolic OH) | ~8-10 | Estimated based on substituted phenols |

| Hydrogen Bond Donors | 2 (O-H, N-H) | Calculated |

| Hydrogen Bond Acceptors | 2 (N, O) | Calculated |

| Appearance | Likely an off-white to light brown solid | Inferred from related compounds[3] |

Proposed Synthesis Pathway

Caption: Proposed synthetic workflow for 6-Chloro-1H-indazol-4-ol.

Experimental Protocol: Synthesis of 6-Chloro-1H-indazol-4-ol

Trustworthiness: This protocol is based on well-established and validated chemical transformations. The causality behind each step is explained to ensure reproducibility and safety.

Materials:

-

6-Chloro-1H-indazol-4-amine[6]

-

Sodium Nitrite (NaNO₂)

-

Sulfuric Acid (H₂SO₄), concentrated

-

Copper(II) Nitrate (Cu₂(NO₃)₂)

-

Copper(I) Oxide (Cu₂O)

-

Deionized Water

-

Ethyl Acetate

-

Brine (saturated aq. NaCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Procedure:

-

Diazotization (Step 1):

-

Rationale: The reaction is performed at low temperature (0-5 °C) to ensure the stability of the highly reactive diazonium salt intermediate. Sulfuric acid serves as both the solvent and the catalyst.

-

In a three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer, suspend 6-Chloro-1H-indazol-4-amine (1.0 eq) in a solution of water and concentrated sulfuric acid.

-

Cool the mixture to 0-5 °C using an ice-salt bath.

-

Prepare a solution of sodium nitrite (1.1 eq) in cold deionized water. Add this solution dropwise to the stirred suspension, ensuring the internal temperature does not exceed 5 °C.

-

Stir the reaction mixture at 0-5 °C for an additional 30 minutes after the addition is complete to ensure full formation of the diazonium salt.

-

-

Hydrolysis (Step 2):

-

Rationale: A separate solution containing copper salts is prepared and heated. The copper salts catalyze the decomposition of the diazonium salt and the subsequent substitution by water (hydrolysis) to form the phenol.

-

In a separate, larger flask, prepare a solution of copper(II) nitrate in water. Add copper(I) oxide to this solution and heat it to boiling.

-

Carefully add the cold diazonium salt solution from Step 1 to the hot copper salt solution. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, maintain the reaction at reflux for 1 hour to ensure complete conversion.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude solid by column chromatography on silica gel to afford pure 6-Chloro-1H-indazol-4-ol.

-

Spectroscopic Characterization (Predicted)

Spectroscopic analysis is essential for structural confirmation. The following data represent predicted values based on the known effects of the constituent functional groups.[7][8]

| Technique | Predicted Observations |

| ¹H NMR | ~13.0 ppm (br s, 1H): N-H proton of the indazole ring.~9.0-10.0 ppm (br s, 1H): O-H proton of the phenolic group.~7.0-8.0 ppm (m, 3H): Aromatic protons on the indazole ring system. The specific splitting patterns (doublets, singlets) will depend on coupling constants. |

| ¹³C NMR | ~140-155 ppm: Carbon bearing the hydroxyl group (C4).~110-140 ppm: Remaining aromatic and heterocyclic carbons. The carbon attached to chlorine (C6) will be in this region. |

| IR Spectroscopy | 3200-3400 cm⁻¹ (broad): Characteristic O-H stretch from the phenol.~3100 cm⁻¹ (medium): N-H stretch.1500-1600 cm⁻¹ (sharp): C=C aromatic ring stretches.~1000-1100 cm⁻¹ (strong): C-O stretch.~700-800 cm⁻¹ (strong): C-Cl stretch.[9] |

| Mass Spectrometry | M⁺ = 168.58: The molecular ion peak will show a characteristic M/M+2 isotopic pattern of approximately 3:1, which is definitive for a molecule containing one chlorine atom. |

Reactivity and Applications in Drug Design

The chemical reactivity of 6-Chloro-1H-indazol-4-ol is dictated by its three principal components: the indazole ring, the phenolic hydroxyl group, and the chloro-substituent.

-

Indazole Ring: The N-H proton is acidic and can be deprotonated to allow for N-alkylation or N-arylation, enabling the introduction of diverse side chains.[10][11] This is a common strategy for modulating the pharmacological properties of indazole-based drugs.

-

Phenolic Hydroxyl Group: The -OH group is a versatile functional handle. It can be converted into ethers or esters to explore structure-activity relationships (SAR). Furthermore, it acts as an activating group, directing electrophilic aromatic substitution to the ortho and para positions (C5 and C7, if sterically accessible).

-

Potential as a Kinase Inhibitor Scaffold: Many kinase inhibitors utilize a heterocyclic core that forms hydrogen bonds with the "hinge region" of the kinase active site. The N-H and C=N moieties of the indazole ring are ideal for this interaction.[12][13] The 4-hydroxyl group can serve as an additional anchoring point or as a site for derivatization to access deeper pockets of the ATP-binding site. The 6-chloro position can be used to fine-tune lipophilicity and fill hydrophobic pockets.

Given the established role of indazoles as potent inhibitors of targets like Polo-like kinase 4 (PLK4), PI3 kinase, and various receptor tyrosine kinases, 6-Chloro-1H-indazol-4-ol represents a high-potential starting point for the development of novel anti-cancer therapeutics.[12][13]

Conclusion

6-Chloro-1H-indazol-4-ol is a strategically designed heterocyclic compound that holds considerable promise for applications in drug discovery and medicinal chemistry. While direct experimental characterization is limited, this guide has provided a comprehensive, scientifically-grounded framework for its properties and synthesis. By combining the privileged indazole scaffold with key chloro and hydroxyl functional groups, this molecule offers multiple avenues for chemical modification and SAR exploration. The proposed synthetic protocol is robust and relies on well-understood chemical principles, providing a clear path for its preparation. It is anticipated that 6-Chloro-1H-indazol-4-ol will serve as a valuable intermediate for the creation of next-generation therapeutic agents, particularly in the realm of oncology.

References

- Chem-Impex. (n.d.). 6-Chloro-1H-indazole.

- The Royal Society of Chemistry. (n.d.).

- ZaiQi Bio-Tech. (n.d.). 6-chloro-1H-indazole | CAS No:698-25-9.

- PubChem. (n.d.). 6-chloro-1H-indazole.

- Sigma-Aldrich. (n.d.). (6-Chloro-1H-indazol-4-yl)-methanol.

- Sigma-Aldrich. (n.d.). 6-Chloro-1H-indazol-4-amine | 885519-32-4.

- Sigma-Aldrich. (n.d.). 6-Chloro-1H-indazol-4-amine | 885519-32-4. (Second listing for same compound)

- Dana Bioscience. (n.d.). 6-Chloro-1H-indazole-4-carboxylic acid 100mg.

- PubChem. (n.d.). 6-Chloro-4-fluoro-1H-indazole.

- Benchchem. (n.d.).

- Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). PMC.

- PubChem. (n.d.). 4-Bromo-6-chloro-1H-indazole.

- Sapeta, K., & Kerr, M. A. (n.d.). Synthesis and chemical reactivity of 1H-indazoles.

- ChemScene. (n.d.). 885519-50-6 | 6-Chloro-4-nitro-1H-indazole.

- Sigma-Aldrich. (n.d.). 6-Chloro-1H-indazol-4-amine | 885519-32-4. (Third listing for same compound)

- Apollo Scientific. (2023). 4-Bromo-6-chloro-1H-indazole.

- PubChem. (n.d.). 1-(6-chloro-1H-indazol-4-yl)cyclohexan-1-ol.

- Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). PMC.

- Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. (2021). Taylor & Francis Online.

- BLD Pharm. (n.d.). 885522-12-3|6-Chloro-1H-indazole-4-carboxylic acid.

- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). PMC.

- Organic Chemistry Portal. (n.d.). Indazole synthesis.

- Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study.

- Semantic Scholar. (2022).

- ChemicalBook. (2025). 4-BROMO-6-CHLORO-1H-INDAZOLE | 885519-03-9.

- Taylor & Francis. (2020). Indazole – Knowledge and References.

- Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroarom

- Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. (n.d.). PMC.

- Master Organic Chemistry. (2016). IR Spectroscopy: 4 Practice Problems.

- Folkes, A. J., et al. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of Medicinal Chemistry.

- IR Spectroscopy: Fundamentals and Applic

- Sigma-Aldrich. (n.d.). 6-Chloro-4-iodo-1H-indazole | 885519-56-2.

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]

- 6. 6-Chloro-1H-indazol-4-amine | 885519-32-4 [sigmaaldrich.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mlsu.ac.in [mlsu.ac.in]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. thieme-connect.de [thieme-connect.de]

- 11. Indazole synthesis [organic-chemistry.org]

- 12. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Physicochemical Characterization and Analytical Validation of 6-Chloro-1H-indazol-4-ol

Executive Summary

6-Chloro-1H-indazol-4-ol (CAS: 887569-66-6) is a highly specialized bicyclic heteroaromatic compound utilized extensively as a synthetic intermediate in pharmaceutical drug discovery[1]. Characterized by a molecular formula of C7H5ClN2O and an average molecular weight of 168.58 g/mol , this specific indazole derivative serves as a privileged scaffold for developing kinase inhibitors, anti-cancer therapeutics, and anti-inflammatory agents[2][3].

This technical guide provides an in-depth analysis of its molecular properties, structural utility, and the self-validating analytical protocols required to ensure its integrity in complex synthetic workflows.

Part I: Molecular Formula and Mass Profiling

The molecular formula C7H5ClN2O dictates a specific stoichiometric and isotopic profile that is critical for mass spectrometry validation and downstream synthetic calculations[1].

While the average molecular weight (168.58 g/mol ) is utilized for macroscopic stoichiometric calculations in bulk synthesis, the monoisotopic mass (168.0090 Da) is the critical parameter for High-Resolution Mass Spectrometry (HRMS)[2].

The causality behind prioritizing exact mass over average mass in quality control lies in the need to differentiate the target compound from isobaric impurities. The presence of a single chlorine atom provides a built-in diagnostic tool: the natural isotopic distribution of ³⁵Cl and ³⁷Cl (approximately a 3:1 ratio). When ionizing the molecule, the resulting [M+H]⁺ spectrum must display a primary peak at m/z 169.0163 and an M+2 peak at m/z 171.0133 at ~32% relative intensity. This isotopic signature acts as a self-validating system, inherently confirming the presence of the halogen without requiring secondary elemental analysis.

Part II: Pharmacophore Integration & Structural Utility

In medicinal chemistry, the indazole core is a recognized bioisostere of indole and benzimidazole. The specific substitution pattern of 6-Chloro-1H-indazol-4-ol is engineered for precise target engagement[3]:

-

C6-Chlorine Substitution : The halogen atom at the 6-position increases the overall lipophilicity of the scaffold, allowing it to favorably occupy deep, hydrophobic pockets within target proteins (such as the ATP-binding site of kinases).

-

C4-Hydroxyl Group : The hydroxyl group acts as a potent hydrogen bond donor and acceptor. Its position at C4 is critical for establishing directional hydrogen bonds with hinge-region residues in kinase targets, effectively anchoring the pharmacophore.

Pharmacophore tuning pathway utilizing 6-Chloro-1H-indazol-4-ol in drug design.

Part III: Quantitative Physicochemical Data

To facilitate rapid comparison and integration into computational chemistry models, the core physicochemical parameters of 6-Chloro-1H-indazol-4-ol are summarized below[1][2].

| Parameter | Value |

| IUPAC Name | 6-Chloro-1H-indazol-4-ol |

| CAS Registry Number | 887569-66-6 |

| Molecular Formula | C7H5ClN2O |

| Average Molecular Weight | 168.58 g/mol |

| Monoisotopic Mass | 168.0090 Da |

| Hydrogen Bond Donors | 2 (N-H, O-H) |

| Hydrogen Bond Acceptors | 2 (N, O) |

| Rotatable Bonds | 0 (Rigid bicyclic system) |

Part IV: Self-Validating Analytical Protocols

To ensure the scientific integrity of the compound before downstream synthesis, the following step-by-step methodologies must be employed. These protocols are designed with inherent causality, ensuring that each step validates the structural claims.

Protocol A: High-Resolution LC-MS Analysis

Objective : Verify the molecular weight (168.58 g/mol ) and confirm the absence of dechlorinated impurities.

-

Sample Preparation : Dissolve 1 mg of 6-Chloro-1H-indazol-4-ol in 1 mL of LC-MS grade Methanol. Causality: Methanol ensures complete solvation of the lipophilic indazole core while remaining compatible with electrospray ionization (ESI).

-

Mobile Phase Configuration : Utilize Water (Solvent A) and Acetonitrile (Solvent B), both supplemented with 0.1% Formic Acid. Causality: The addition of formic acid is not merely for pH control; it actively promotes the protonation of the indazole N2 nitrogen. This dramatically enhances the ionization efficiency in positive ESI mode.

-

Data Acquisition : Scan in ESI+ mode across an m/z range of 100-500.

-

Self-Validation Check : Isolate the [M+H]⁺ peak at m/z 169.0163. Verify that the M+2 peak (m/z 171.0133) is present at exactly ~32% of the base peak's intensity. If the ratio deviates, it indicates co-eluting impurities or halogen degradation.

Analytical workflow for structural and molecular weight validation.

Protocol B: NMR Regiochemistry Validation

Objective : Confirm the exact placement of the Cl and OH groups on the indazole core.

-

Solvent Selection : Prepare the sample in DMSO-d6. Causality: DMSO-d6 is selected because its strong hydrogen-bond accepting nature disrupts intermolecular hydrogen bonding between indazole molecules. This prevents the broadening of the critical C4-hydroxyl and N1-amine proton signals, yielding sharp, quantifiable peaks.

-

1D Proton Acquisition : Acquire a standard ¹H-NMR spectrum at 400 MHz or higher. Look for the distinct meta-coupled aromatic protons (typically doublets with a small coupling constant, J ~ 1.5-2.0 Hz) representing the C5 and C7 protons.

-

2D HMBC Mapping (Self-Validation) : Execute a Heteronuclear Multiple Bond Correlation (HMBC) experiment. Causality: By mapping the long-range coupling (2-3 bonds) from the C4-OH proton to the adjacent C3a and C5 carbons, the system self-validates the regiochemistry. If the hydroxyl were at C5 or C7, the carbon correlation map would fundamentally shift, unambiguously ruling out isobaric isomers.

References

Sources

solubility of 6-Chloro-1H-indazol-4-ol in organic solvents

An In-depth Technical Guide to the Solubility of 6-Chloro-1H-indazol-4-ol in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

The solubility of active pharmaceutical ingredients (APIs) and key intermediates in organic solvents is a critical parameter that influences every stage of drug development, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive examination of the solubility characteristics of 6-Chloro-1H-indazol-4-ol, a heterocyclic compound of significant interest in medicinal chemistry. We will explore the theoretical underpinnings of its solubility based on its molecular structure, present a predictive assessment across various solvent classes, and detail a robust experimental protocol for accurate solubility determination. This document is intended for researchers, chemists, and pharmaceutical scientists seeking a deeper understanding and practical guidance on handling this compound.

Introduction: The Strategic Importance of Solubility Data

6-Chloro-1H-indazol-4-ol is a substituted indazole, a class of compounds recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of pharmacologically active agents, particularly in oncology.[1] The successful synthesis, purification (e.g., via crystallization), and formulation of drug candidates derived from this intermediate are contingent upon a thorough understanding of its solubility profile. Poor solubility can lead to significant challenges in achieving desired reaction kinetics, efficient purification, and ultimately, adequate bioavailability of the final API.[2] This guide provides the foundational knowledge and practical methodologies required to characterize and leverage the solubility of 6-Chloro-1H-indazol-4-ol effectively.

Molecular Profile and Its Influence on Solubility

To understand the solubility of 6-Chloro-1H-indazol-4-ol, we must first analyze its molecular structure and the physicochemical properties imparted by its constituent functional groups.

Structure:

-

Indazole Core: A bicyclic aromatic system containing two nitrogen atoms. The N-H group can act as a hydrogen bond donor, and the pyridine-type nitrogen can act as a hydrogen bond acceptor.

-

Hydroxyl Group (-OH): Located at the 4-position, this is a potent hydrogen bond donor and acceptor, significantly increasing the molecule's polarity.

-

Chloro Group (-Cl): Positioned at the 6-position, this electron-withdrawing group adds to the molecular weight and introduces a degree of lipophilicity and a dipole moment.

The interplay between the polar hydroxyl and indazole N-H groups and the more non-polar chloro-substituted benzene ring dictates the molecule's overall solubility, which can be conceptualized through the "like dissolves like" principle.[3] The dissolution process itself is a thermodynamic balance between the energy required to break the solute's crystal lattice (lattice energy) and the energy released upon the formation of new solute-solvent interactions (solvation energy).[4] Compounds with high melting points, often referred to as "brick dust" molecules, typically have high lattice energies that must be overcome by favorable solvation, a challenge for poorly soluble compounds.

Predictive Solubility Profile

Based on fundamental chemical principles, we can predict the solubility of 6-Chloro-1H-indazol-4-ol in common organic solvents. The presence of both hydrogen-bond donating (-OH, -NH) and accepting sites, alongside a lipophilic chlorinated ring, suggests a preference for polar solvents, particularly those that are protic or have strong hydrogen bond accepting capabilities.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Capable of donating and accepting hydrogen bonds, effectively solvating the polar -OH and -NH groups. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Medium | Strong dipole moments and hydrogen bond accepting capabilities solvate the polar regions. DMSO is often an excellent solvent for such molecules. |

| Ethers | Tetrahydrofuran (THF) | Medium to Low | THF has moderate polarity and can accept hydrogen bonds, but lacks donor capability. |

| Ketones | Acetone | Medium | Acetone is a polar aprotic solvent that can effectively accept hydrogen bonds. |

| Chlorinated | Dichloromethane (DCM) | Low | While the chloro group provides some compatibility, DCM's inability to hydrogen bond significantly limits solvation of the -OH and -NH groups. |

| Nonpolar Aromatic | Toluene | Very Low | Dominated by van der Waals forces, which are insufficient to overcome the compound's crystal lattice energy. |

| Nonpolar Aliphatic | Hexane, Heptane | Insoluble | Lacks any significant intermolecular forces to interact favorably with the polar functional groups of the solute. |

Experimental Protocol for Equilibrium Solubility Determination

To move beyond prediction to quantitative data, a rigorous experimental method is required. The "shake-flask" method is the gold standard for determining equilibrium solubility, providing thermodynamically accurate data.[5]

Core Principle

An excess of the solid compound is agitated in a solvent for a sufficient period to allow the system to reach equilibrium between the undissolved solid and the saturated solution. The concentration of the solute in the clear, saturated supernatant is then quantified.[5]

Step-by-Step Methodology

-

Preparation:

-

Dispense a precisely known volume (e.g., 1.0 mL) of the selected organic solvent into a series of appropriately sized glass vials (e.g., 4 mL) equipped with magnetic stir bars.

-

Add an excess amount of 6-Chloro-1H-indazol-4-ol to each vial. "Excess" means enough solid remains undissolved at equilibrium to be clearly visible. A starting point is to add 2-3 times the estimated required amount.

-

Seal the vials securely to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or on a multi-position stirring plate set to a constant temperature (e.g., 25 °C).

-

Agitate the suspensions vigorously. The goal is to maximize the surface area of the solid in contact with the solvent.

-

Allow the system to equilibrate for a standard period, typically 24 to 72 hours. It is crucial to demonstrate that equilibrium has been reached, which can be confirmed by taking measurements at multiple time points (e.g., 24h, 48h, 72h) and ensuring the concentration no longer changes.

-

-

Phase Separation:

-

Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle.

-

To ensure complete removal of particulate matter, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette. For the subsequent analytical step, it is critical to avoid disturbing the solid pellet.

-

Filter the collected supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step removes any remaining micro-particulates.[5]

-

-

Quantification:

-

Prepare a precise dilution of the filtered supernatant with a suitable mobile phase or solvent compatible with the chosen analytical method.

-

Determine the concentration of 6-Chloro-1H-indazol-4-ol in the diluted sample using a validated analytical technique, most commonly High-Performance Liquid Chromatography with UV detection (HPLC-UV).[5][6]

-

Analytical Quantification by HPLC-UV

Accurate quantification is paramount. A reverse-phase HPLC method with UV detection is a standard and reliable approach.

Protocol for Method Development and Validation

-

Standard Preparation:

-

Prepare a stock solution of 6-Chloro-1H-indazol-4-ol of known concentration (e.g., 1 mg/mL) in a suitable solvent where it is freely soluble (e.g., methanol or DMSO).

-

Perform serial dilutions of the stock solution to create a series of calibration standards covering the expected concentration range of the solubility samples. A typical range might be 1 µg/mL to 200 µg/mL.

-

-

Chromatographic Conditions (Example):

-

Column: C18, 2.1 x 50 mm, 1.8 µm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 2 µL

-

UV Detection: At the λmax of the compound (determined via a UV scan, typically in the 250-300 nm range for such structures).

-

-

Calibration and Analysis:

-

Inject the calibration standards to generate a calibration curve by plotting peak area against concentration. The curve must demonstrate linearity with a correlation coefficient (R²) > 0.999.[7]

-

Inject the diluted solubility samples.

-

Calculate the concentration in the sample using the linear regression equation from the calibration curve.

-

Remember to account for the dilution factor to determine the final solubility value in the original solvent.

-

Conclusion

This guide has established a framework for understanding and determining the . By combining a theoretical understanding of its molecular properties with a robust experimental protocol like the shake-flask method, researchers can generate the high-quality, reliable data essential for informed decision-making in drug discovery and development. The predictive profile serves as a valuable starting point for solvent screening, while the detailed methodologies for experimental determination and analytical quantification provide a clear path to obtaining precise, actionable results.

References

- Delgado, J. N., & Remers, W. A. (Eds.). (2021). Wilson and Gisvold's Textbook of Organic Medicinal and Pharmaceutical Chemistry. Lippincott Williams & Wilkins.

-

Bergström, C. A. (2016). The thermodynamic principles of dissolution. ResearchGate. [Link]

-

Jouyban, A. (2010). Solubility Prediction Methods for Drug/Drug-like Molecules. ResearchGate. [Link]

-

Avdeef, A. (2007). Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. PMC. [Link]

-

Perlovich, G. L. (2021). Thermodynamic Approaches to the Challenges of Solubility in Drug Discovery and Development. ACS Publications. [Link]

-

University of Toronto. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Kumar, R., et al. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry. [Link]

-

Oprešnik, S., & Podgornik, A. (2025, December 4). Theoretical View: Thermodynamics of the Saturation Dissolution of a Molecular (Solid) Dispersion of a Hydrophobic Molecule and Polymeric Surfactant in an Aqueous Solution. MDPI. [Link]

-

Perlovich, G. L. (2014). Thermodynamic approaches to the challenges of solubility in drug discovery and development. PubMed. [Link]

-

LePree, J., & Mulski, M. (1998). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. PubMed. [Link]

-

Chen, Y., et al. (2024, July 5). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form I of Ritonavir. ACS Publications. [Link]

-

Royal Society of Chemistry. (2012). Analytical Methods. [Link]

-

University of British Columbia. (2023, August 31). Solubility of Organic Compounds. [Link]

-

Clark, J. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Open Oregon Educational Resources. [Link]

-

ATSDR. (n.d.). 6. analytical methods. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Predictive modeling for solubility and bioavailability enhancement - Patheon pharma services [patheon.com]

- 3. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. infopharm.bucm.edu.cn [infopharm.bucm.edu.cn]

Foreword: Navigating the Landscape of Substituted Indazoles

An In-Depth Technical Guide to 6-Chloro-1H-indazol-4-ol and its Chemical Space for Researchers, Scientists, and Drug Development Professionals

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents and clinical candidates.[1][2][3][4] Its unique bicyclic structure, composed of a fused benzene and pyrazole ring, offers a versatile template for designing molecules with a wide array of biological activities. This guide focuses on a specific, yet potentially pivotal, derivative: 6-Chloro-1H-indazol-4-ol. While a dedicated CAS number for this exact molecule is not readily found in broad public databases, this should not deter the intrepid researcher. Instead, it signals an opportunity for novel chemical space exploration.

This document will provide a comprehensive overview of the chemical identifiers, properties, and synthetic strategies pertinent to the 6-chloro-1H-indazole framework, with a particular emphasis on functionalization at the 4-position. By understanding the chemistry of closely related, well-documented analogs, we can illuminate a clear path toward the synthesis and application of 6-Chloro-1H-indazol-4-ol.

Part 1: Core Identifiers and Physicochemical Properties of the 6-Chloro-1H-indazole Scaffold

A clear understanding of a molecule begins with its fundamental identifiers. While 6-Chloro-1H-indazol-4-ol remains elusive in major chemical registries, we can establish a strong foundation by examining its parent scaffold, 6-Chloro-1H-indazole, and its C4-substituted analogs. This comparative approach allows for the prediction of properties and the design of synthetic routes.

Table 1: Key Identifiers of 6-Chloro-1H-indazole and Related C4-Substituted Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 6-Chloro-1H-indazole | 698-25-9[5][6][7] | C₇H₅ClN₂ | 152.58[5][6][7] |

| 6-Chloro-4-iodo-1H-indazole | 885519-56-2[8][9] | C₇H₄ClIN₂ | 278.48[9] |

| 6-Chloro-4-fluoro-1H-indazole | 885520-29-6[10] | C₇H₄ClFN₂ | 170.57[10] |

| 6-Chloro-4-nitro-1H-indazole | 885519-50-6[11] | C₇H₄ClN₃O₂ | 197.58[11] |

| 6-Chloro-1H-indazol-4-amine | 885519-32-4 | C₇H₆ClN₃ | 167.60 |

| 6-Chloro-1H-indazole-4-carbonitrile | 1425932-59-7[12] | C₈H₄ClN₃ | 177.59 |

Table 2: Predicted and Observed Physicochemical Properties

| Compound Name | Appearance | Melting Point (°C) | LogP |

| 6-Chloro-1H-indazole | Light brown crystalline powder[5] | 180-185[5] | 2.9[13] |

| 6-Chloro-4-iodo-1H-indazole | Solid[9] | Not readily available | - |

| 6-Chloro-4-fluoro-1H-indazole | Not readily available | Not readily available | 2.3[10] |

| 6-Chloro-1H-indazol-4-amine | Powder or crystals | Not readily available | - |

Part 2: Synthesis Strategies for the 6-Chloro-1H-indazole Core and C4-Functionalization

The synthesis of the 6-chloro-1H-indazole scaffold is a critical first step. Following the construction of this core, various methods can be employed to introduce functionality at the C4 position, leading to the desired 4-ol derivative.

Synthesis of the 6-Chloro-1H-indazole Scaffold

A common and effective method for the synthesis of 1H-indazoles involves the cyclization of appropriately substituted precursors. One established route begins with o-toluidine derivatives.[14][15]

Protocol 1: General Synthesis of a Substituted 1H-Indazole

-

Acetylation: React the starting substituted o-toluidine with acetic anhydride in glacial acetic acid. This is an exothermic reaction and may require cooling.

-

Nitrosation: The acetylated intermediate is then nitrosated using nitrous gases, which can be generated by the reaction of nitric acid with sodium nitrite. The temperature should be carefully controlled during this step.

-

Cyclization: The resulting N-nitroso compound is then cyclized to form the indazole ring. This is often achieved by treatment with a base or by thermal rearrangement.

Diagram 1: General Synthetic Workflow for 1H-Indazoles

Caption: A generalized workflow for the synthesis of the 1H-indazole core.

Strategies for C4-Functionalization

With the 6-chloro-1H-indazole core in hand, the next critical step is the introduction of a hydroxyl group at the C4 position. A direct hydroxylation can be challenging. A more strategic approach involves the introduction of a functional group at C4 that can be readily converted to a hydroxyl group.

2.2.1 From 6-Chloro-1H-indazol-4-amine

The synthesis of 6-Chloro-1H-indazol-4-amine (CAS 885519-32-4) provides a key intermediate. The amino group can be converted to a hydroxyl group via a diazotization-hydrolysis sequence.

Protocol 2: Synthesis of 6-Chloro-1H-indazol-4-ol from 6-Chloro-1H-indazol-4-amine

-

Diazotization: Dissolve 6-Chloro-1H-indazol-4-amine in an acidic aqueous solution (e.g., H₂SO₄/H₂O) and cool to 0-5 °C. Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature. This will form the corresponding diazonium salt.

-

Hydrolysis: The resulting diazonium salt solution is then gently warmed. The diazonium group is a good leaving group and will be displaced by water, leading to the formation of 6-Chloro-1H-indazol-4-ol. Nitrogen gas will be evolved during this step.

-

Purification: The product can then be extracted from the reaction mixture and purified using standard techniques such as column chromatography or recrystallization.

Diagram 2: Synthetic Pathway from 4-Amine to 4-Hydroxyl

Caption: Conversion of the 4-amino group to a hydroxyl group.

Part 3: Applications in Drug Discovery and Biological Significance

The indazole scaffold is a cornerstone in modern medicinal chemistry, with applications spanning oncology, inflammation, and neuroscience.[1][3][5] The introduction of a 6-chloro substituent and a 4-hydroxyl group can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties.

-

Kinase Inhibition: Indazoles are well-known as "hinge-binding" motifs in kinase inhibitors.[2] The N1-H and the pyrazole nitrogen can form crucial hydrogen bonds with the kinase hinge region. The 6-chloro and 4-hydroxyl groups can be tailored to interact with specific pockets in the ATP-binding site, thereby conferring potency and selectivity.

-

Bioisosteric Replacement: The indazole nucleus can be considered a bioisostere of indole, offering an additional hydrogen bond acceptor which can enhance target affinity.[2]

-

Modulation of Physicochemical Properties: The 4-hydroxyl group can improve aqueous solubility and provide a handle for further derivatization, such as ether or ester formation, to fine-tune the molecule's properties.

Diagram 3: Conceptual Interaction of a 1H-Indazole Kinase Inhibitor

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. 6-chloro-1H-indazole| CAS No:698-25-9|ZaiQi Bio-Tech [chemzq.com]

- 8. 6-Chloro-4-iodo-1H-indazole Aldrich CPR AldrichCPR AldrichCPR AldrichCPR 885519-56-2 [sigmaaldrich.com]

- 9. 6-Chloro-4-iodo-1H-indazole | 885519-56-2 [sigmaaldrich.com]

- 10. 6-Chloro-4-fluoro-1H-indazole | C7H4ClFN2 | CID 24728444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chemscene.com [chemscene.com]

- 12. 1425932-59-7|6-Chloro-1H-indazole-4-carbonitrile|BLD Pharm [bldpharm.com]

- 13. 6-chloro-1H-indazole | C7H5ClN2 | CID 417524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. researchgate.net [researchgate.net]

The Emerging Pharmacological Potential of 6-Chloro-1H-indazol-4-ol Derivatives: A Technical Guide for Drug Discovery

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved and investigational drugs. This technical guide delves into the pharmacological potential of a specific, yet underexplored, subclass: 6-Chloro-1H-indazol-4-ol derivatives. By combining the known bioactivities associated with the 6-chloro-indazole core with the unique electronic and hydrogen-bonding properties conferred by a 4-hydroxy group, these derivatives present a compelling opportunity for the development of novel therapeutics, particularly in oncology. This document provides a comprehensive overview of the rationale for their design, a proposed synthetic strategy, and a detailed exploration of their potential as kinase inhibitors. Experimental protocols and data from closely related compounds are presented to provide a robust framework for researchers entering this promising area of drug discovery.

Introduction: The Indazole Scaffold as a Privileged Structure

Indazole-containing derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities.[1][2] The bicyclic structure, composed of a fused benzene and pyrazole ring, serves as a versatile template for designing molecules that can interact with a wide array of biological targets.[1] The thermodynamic stability of the 1H-indazole tautomer makes it the predominant form, offering a reliable platform for chemical modifications.[1]

The pharmacological landscape of indazole derivatives is vast, with demonstrated efficacy as anti-inflammatory, antiarrhythmic, antitumor, antifungal, antibacterial, and anti-HIV agents.[1] Notably, the indazole core is a key feature in several clinically successful drugs, including the anti-cancer agents niraparib and pazopanib.[1] This success underscores the "privileged" nature of the indazole scaffold in drug design.

This guide will focus on the largely unexplored chemical space of 6-Chloro-1H-indazol-4-ol derivatives. The rationale for investigating this specific substitution pattern stems from the following observations:

-

The 6-Chloro Substituent: Halogenation, particularly chlorination, at the 6-position of the indazole ring is a common feature in many bioactive compounds. This substitution can enhance binding affinity to target proteins through halogen bonding and can modulate the pharmacokinetic properties of the molecule.

-

The 4-Hydroxy Substituent: The introduction of a hydroxyl group at the 4-position offers a unique handle for structure-activity relationship (SAR) studies. This group can act as both a hydrogen bond donor and acceptor, potentially leading to novel interactions within a protein's binding site. Furthermore, the 4-hydroxy group can serve as a precursor for a variety of derivatives through etherification or other modifications, allowing for fine-tuning of the compound's properties.

Given the established importance of indazoles as kinase inhibitors, this guide will primarily explore the potential of 6-Chloro-1H-indazol-4-ol derivatives in the context of oncology.

Synthetic Strategies: A Proposed Pathway to 6-Chloro-1H-indazol-4-ol Derivatives

While direct synthetic routes to 6-Chloro-1H-indazol-4-ol are not extensively reported, a plausible and efficient pathway can be designed based on established indazole synthesis methodologies. The proposed strategy involves a multi-step sequence starting from readily available precursors.

Core Indazole Synthesis

A common and effective method for constructing the indazole ring is through the cyclization of substituted hydrazones.[3] An eco-friendly approach utilizes microwave-assisted synthesis, which often leads to higher yields and shorter reaction times compared to conventional heating.[4]

A proposed workflow for the synthesis of the core 6-Chloro-1H-indazol-4-ol is illustrated below:

Caption: Proposed synthetic workflow for 6-Chloro-1H-indazol-4-ol.

Derivatization of the Core Scaffold

Once the 6-Chloro-1H-indazol-4-ol core is synthesized, further derivatization can be achieved through various reactions to explore the structure-activity relationship. The N1 position of the indazole ring and the 4-hydroxy group are primary sites for modification.

The N-alkylation of indazoles is a crucial step in the synthesis of many bioactive molecules.[5] The regioselectivity of this reaction (N1 vs. N2 alkylation) is a key consideration and can be influenced by the choice of base and solvent.[5]

Caption: General workflow for N-alkylation of the indazole core.

The 4-hydroxy group provides a reactive site for the introduction of various substituents via etherification. This allows for the exploration of how different alkoxy or aryloxy groups at this position affect biological activity.

Pharmacological Potential: Targeting Protein Kinases in Oncology

The indazole scaffold is a well-established pharmacophore for the development of protein kinase inhibitors.[6] Many indazole-based drugs, such as axitinib and pazopanib, target receptor tyrosine kinases (RTKs) that are often dysregulated in cancer.[7][8] The proposed 6-Chloro-1H-indazol-4-ol derivatives are hypothesized to be potent kinase inhibitors due to the following structural features:

-

Hydrogen Bonding: The 1H-indazole core can form critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket.

-

Hydrophobic Interactions: The 6-chloro substituent can engage in favorable hydrophobic and halogen bonding interactions within the binding site.

-

Additional Interactions from the 4-position: The 4-hydroxy group, or its derivatives, can form additional hydrogen bonds or other interactions with the solvent-exposed region of the kinase domain, potentially enhancing potency and selectivity.

Potential Kinase Targets

Based on the activity of structurally related indazole derivatives, several kinase families are predicted to be promising targets for 6-Chloro-1H-indazol-4-ol derivatives:

-

Fibroblast Growth Factor Receptors (FGFRs): A number of 4-substituted-1H-indazole derivatives have shown potent inhibitory activity against FGFR1.[1]

-

Epidermal Growth Factor Receptor (EGFR): Indazole derivatives have been designed as potent inhibitors of both wild-type and mutant forms of EGFR.[1]

-

Pim Kinases: Novel 1H-indazole derivatives have been developed as pan-Pim kinase inhibitors.[1]

-

Polo-like Kinase 4 (PLK4): The indazole scaffold is a key component of several potent PLK4 inhibitors.[9]

The general mechanism of action for these kinase inhibitors involves competitive binding to the ATP pocket, thereby preventing the phosphorylation of downstream substrates and inhibiting signal transduction pathways that drive cancer cell proliferation and survival.

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological properties of indazole derivatives: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jaoc.samipubco.com [jaoc.samipubco.com]

- 4. ajrconline.org [ajrconline.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide & Safety Data Profile: 6-Chloro-1H-indazol-4-ol

The following is an in-depth technical guide and safety analysis for 6-Chloro-1H-indazol-4-ol , designed for researchers and drug development professionals.

CAS Registry Number: 887569-66-6 Chemical Family: Halogenated Indazole / Phenolic Heterocycle[1]

Executive Summary & Pharmacophore Context

6-Chloro-1H-indazol-4-ol is a specialized heterocyclic building block primarily utilized in the synthesis of bioactive small molecules, particularly kinase inhibitors and GPCR ligands .

From a medicinal chemistry perspective, this scaffold offers two critical features:

-

The Indazole Core: Mimics the purine ring of ATP, allowing it to anchor into the hinge region of kinase active sites via bidentate hydrogen bonding (N1-H donor, N2 acceptor).[2]

-

The 4-Hydroxyl Group: Provides a handle for O-alkylation to extend into the solvent-exposed region or hydrophobic pockets, or acts as a direct H-bond donor/acceptor.

-

The 6-Chloro Substituent: Enhances lipophilicity (

) and metabolic stability by blocking the metabolically labile 6-position, preventing rapid oxidative clearance.[2]

Critical Handling Note: As a phenolic indazole, this compound is susceptible to oxidation and tautomeric equilibration.[2] It requires strict inert atmosphere storage to maintain high purity (>98%) for catalytic cross-coupling reactions.[2]

Chemical Identity & Physical Properties[3]

| Property | Data | Relevance to Protocol |

| CAS Number | 887569-66-6 | Unique Identifier for procurement/regulatory. |

| Formula | Stoichiometry calculations. | |

| Molecular Weight | 168.58 g/mol | Dose/Molarity calculations.[2] |

| Appearance | Off-white to pale beige powder | Darkening indicates oxidation (quinone formation).[2] |

| Solubility | DMSO, DMF, Methanol | Poor water solubility; requires organic co-solvents.[2] |

| pKa (Predicted) | ~9.2 (Phenolic OH), ~13 (Indazole NH) | Critical: Deprotonation requires mild bases (e.g., |

| Melting Point | >200°C (Decomposes) | High thermal stability, but avoid prolonged heating in air.[2] |

Hazard Identification & Risk Assessment (GHS)[2][4]

This compound is classified under Category 4 for acute toxicity and Category 2 for irritation.[2][3] The presence of the phenolic moiety and the halogenated nitrogen heterocycle dictates its toxicological profile.[2]

GHS Classification[2][4]

-

Skin Corrosion/Irritation: Category 2 (H315)[2]

-

Serious Eye Damage/Eye Irritation: Category 2A (H319)[2]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory System) (H335)[2]

Mechanistic Toxicology[2]

-

Phenolic Acidity: The 4-OH group is acidic.[2] Upon contact with mucous membranes, it can act as a protein denaturant, causing immediate irritation.[2]

-

Indazole Nitrogen: The unmasked nitrogen pairs can coordinate with heme-iron or other metallo-enzymes if systemic absorption occurs.[2]

-

Sensitization Risk: Halogenated heterocycles are potential skin sensitizers.[2] Repeated exposure may lead to allergic dermatitis.[2]

Validated Handling & Synthesis Protocol

Autonomy Directive: The following is a "Best Practice" workflow for utilizing this compound in an O-alkylation reaction (common use case), integrating safety controls directly into the chemistry.

A. Storage & Preparation[2][4][5][7][8]

-

Storage: Store at 2°C to 8°C under an inert atmosphere (Argon/Nitrogen).

-

Stability Check: Before use, dissolve a small sample in DMSO-

.[2] If proton NMR shows significant broadening of the OH peak or new aromatic signals, repurify via recrystallization (EtOH/Water).[2]

B. Reaction Setup (O-Alkylation Example)

Objective: Selective alkylation of the 4-OH group while suppressing N-alkylation.

-

PPE Requirement: Double nitrile gloves, lab coat, safety glasses, and face shield (if scaling >5g).[2] Work inside a fume hood.

-

Solvent Selection: Use anhydrous DMF or DMAc.[2] Why? High solubility and polar aprotic nature favor the

mechanism.[2] -

Base Addition (The Exotherm Risk):

-

Reagent Addition: Add the alkyl halide dropwise.

-

Monitoring: Monitor via LC-MS or TLC (5% MeOH in DCM). The product will be less polar than the starting phenol.[2]

C. Quenching & Isolation (The Hazard Point)[2]

-

Risk: Quenching basic DMF solutions with water generates heat.[2]

-

Protocol: Cool the reaction mixture to 0°C. Slowly add water/ice slurry.

-

Precipitation: The product often precipitates.[2] Filter and wash with water to remove residual DMF and inorganic salts.[2]

-

Waste: Collect DMF/Water filtrate in "Halogenated Organic" waste streams.

Visualized Workflows (Graphviz)[2]

Diagram 1: Safe Synthesis Workflow

This diagram outlines the logical flow from storage to product isolation, highlighting critical control points (CCPs).

Caption: Step-by-step synthesis workflow emphasizing temperature control during quenching to prevent thermal runaway.

Diagram 2: Emergency Response Decision Tree

Immediate actions to take in case of exposure.

Caption: Emergency decision tree for rapid triage of chemical exposure incidents.

Regulatory & Transport Information

-

Transport (DOT/IATA):

-

Not regulated as a dangerous good for transport (Non-Hazmat) in small quantities.[2]

-

Note: Always check carrier-specific restrictions for "Chemical Solids, N.O.S."

-

-

TSCA (USA): This compound is likely not listed on the active TSCA inventory and is intended solely for R&D use under the supervision of a technically qualified individual (40 CFR 720.36).[2]

-

REACH (EU): Pre-registration required if importing >1 ton/year.[2]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24728444 (Analog: 6-Chloro-4-fluoro-1H-indazole).[2] Retrieved from [Link][2]

Disclaimer: This guide is for educational and research planning purposes. Always consult the specific SDS provided by your chemical supplier before handling.[2]

Sources

pKa values and acidity of 6-Chloro-1H-indazol-4-ol

Topic: Physicochemical Profiling of 6-Chloro-1H-indazol-4-ol: Acidity Constants, Tautomerism, and Experimental Determination Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Formulation Scientists, and Preclinical Researchers[1]

Part 1: Executive Technical Summary

6-Chloro-1H-indazol-4-ol is a functionalized indazole scaffold frequently utilized as a pharmacophore in kinase inhibitors (e.g., ERK, VEGFR pathways).[1] Its physicochemical behavior is governed by a complex interplay between the amphoteric indazole core and the electronic effects of the 4-hydroxyl and 6-chloro substituents.[1]

Understanding the ionization constants (pKa) of this molecule is critical for optimizing:

-

Ligand-Protein Binding: Determining the protonation state (neutral vs. anionic) inside the ATP-binding pocket.[1]

-

Solubility Profiling: Predicting pH-dependent solubility (logS) and distribution coefficients (logD).[1]

-

Synthetic Workflows: Optimizing conditions for N-alkylation vs. O-alkylation.

This guide provides a structural analysis of the acidity constants, predicted values based on Hammett Linear Free Energy Relationships (LFER), and validated protocols for experimental determination.

Part 2: Structural Analysis & Predicted pKa Values

The molecule exhibits three potential ionization sites. The acidity is modulated by the electron-withdrawing nature of the Chlorine atom (

The Ionization Pathway

The ionization of 6-Chloro-1H-indazol-4-ol proceeds through three distinct species:

-

Cation (

): Protonated at N2 (Indazolium species). -

Neutral (

): The predominant species at physiological pH. -

Mono-Anion (

): Deprotonation of the phenolic hydroxyl.[1] -

Di-Anion (

): Deprotonation of the indazole N1-H.[1]

Predicted pKa Values (LFER Derived)

Note: Exact experimental values for this specific analog are rarely published in open literature. The values below are derived from structure-activity relationships (SAR) using parent indazole (

| Ionization Step | Group | Baseline pKa | Substituent Effect (6-Cl) | Predicted pKa | Type |

| pKa 1 | Indazole N2 (Protonation) | ~1.3 (Indazole) | Electron Withdrawing (-I) lowers basicity.[1] | 0.5 – 0.9 | Basic |

| pKa 2 | Phenolic -OH (C4) | ~9.95 (Phenol) | Meta-Cl (-I) increases acidity ( | 8.8 – 9.2 | Acidic |

| pKa 3 | Indazole N1-H | ~13.9 (Indazole) | Inductive effect stabilizes anion.[1] | 12.5 – 13.0 | Acidic |

Key Insight: The phenolic OH is significantly more acidic than the indazole NH. Consequently, at pH 10, the molecule exists primarily as the phenolate mono-anion , retaining the proton on the indazole nitrogen.

Tautomeric Equilibrium

The indazole ring exists in a tautomeric equilibrium between 1H-indazole and 2H-indazole.[1][2][3]

-

Gas/Solution Phase: The 1H-tautomer is thermodynamically favored (

) due to aromatic stability (preservation of the benzene ring).[1] -

Binding Pocket: Kinase domains may select the 2H-tautomer if specific hydrogen bond donors/acceptors (e.g., Hinge region interactions) require it.

Part 3: Visualization of Ionization & Tautomerism

The following diagram illustrates the stepwise deprotonation pathway and the relevant tautomeric forms.

Caption: Stepwise ionization pathway of 6-Chloro-1H-indazol-4-ol from cationic to di-anionic species.

Part 4: Experimental Determination Protocols

Due to the low solubility of the neutral species and the extreme values of pKa1 and pKa3, standard potentiometry is often insufficient. UV-metric titration (Spectrophotometric) is the Gold Standard for this scaffold.[1]

Method A: UV-Metric Titration (Recommended)

This method relies on the shift in UV absorption maxima (

Reagents:

-

Titrant: 0.5 M KOH (CO2-free) and 0.5 M HCl.

-

Solvent: Water with 0.15 M KCl (to maintain ionic strength). Note: If insoluble, use Methanol/Water co-solvent (e.g., 20%, 40%, 60% MeOH) and extrapolate to 0% via Yasuda-Shedlovsky plot.

Protocol:

-

Preparation: Dissolve 1-2 mg of 6-Chloro-1H-indazol-4-ol in 100 µL DMSO (stock).

-

Dilution: Add stock to 20 mL of 0.15 M KCl aqueous buffer. Target concentration: ~50 µM.

-

Titration Loop:

-

Adjust pH to ~1.5 using HCl.

-

Titrate with KOH to pH 13.5.

-

Record UV spectra (200–400 nm) at 0.2 pH increments.

-

-

Data Analysis: Use Target Factor Analysis (TFA) or similar deconvolution software (e.g., RefinementPro) to isolate the spectra of pure species and calculate pKa.

Why this works: The ionization of the phenolic OH causes a bathochromic shift (red shift) and hyperchromic effect (increased intensity) typically around 290-310 nm, allowing precise determination of pKa2 even at low concentrations.

Method B: Potentiometric Titration (Alternative)

Suitable only if the compound has solubility

Protocol:

-

Setup: Calibrate glass electrode with pH 4.01, 7.00, and 10.01 standards.

-

Blank Titration: Titrate 20 mL of 0.15 M KCl (blank) with 0.1 M KOH to characterize the system.

-

Sample Titration: Dissolve sample in degassed 0.15 M KCl. Titrate under

atmosphere to prevent carbonate formation. -

Calculation: Use the Bjerrum difference plot (

vs pH) to determine pKa.

Part 5: Implications for Drug Development

Solubility & Formulation

-

pH < 1: High solubility (Cationic).

-

pH 2 – 8: Minimum Solubility (Intrinsic Solubility,

). The neutral molecule is highly lipophilic. Formulation may require cyclodextrins or amorphous solid dispersions. -

pH > 10: High solubility (Anionic phenolate).

Lipophilicity (LogD)

The partition coefficient (LogP) of the neutral species is estimated at 2.3 – 2.8 .

-

Physiological pH (7.4): The molecule is >98% neutral.

. High permeability but risk of high non-specific binding. -

Basic pH: LogD drops significantly as the phenolate forms.

Part 6: References

-

Catalán, J. et al. "Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State." Journal of the American Chemical Society, 1988. Link

-

Bordwell, F. G. "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research, 1988. (Source for substituent effect correlations). Link

-

Avdeef, A. "Absorption and Drug Development: Solubility, Permeability, and Charge State." Wiley-Interscience, 2003.[1] (Standard text for pKa measurement protocols). Link

-

Claramunt, R. M. et al. "The Tautomerism of Indazoles." Arkivoc, 2006. Link

-

Hansch, C. et al. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 1991. Link

Sources

The 6-Chloro-4-Hydroxyindazole Scaffold: A Privileged Core for Kinase Inhibitor Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indazole nucleus, a bicyclic heteroaromatic system, is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[1] Its structural resemblance to purines allows it to function as an ATP-competitive inhibitor for numerous protein kinases, which are pivotal regulators of cellular processes and frequently dysregulated in diseases like cancer.[2] Among the vast chemical space of indazole derivatives, the 6-chloro-4-hydroxyindazole core represents a particularly promising, yet underexplored, starting point for the development of novel therapeutics. The strategic placement of the chloro and hydroxyl groups offers unique electronic and hydrogen-bonding properties that can be exploited for potent and selective kinase inhibition.

This technical guide provides a comprehensive literature review of synthetic strategies, potential biological activities, and structure-activity relationships (SAR) relevant to 6-chloro-4-hydroxyindazole analogs. By synthesizing information from related indazole series, this document aims to equip researchers with the foundational knowledge and experimental insights necessary to unlock the therapeutic potential of this compelling scaffold.

I. Synthetic Strategies for 6-Chloro-4-Hydroxyindazole Analogs

The synthesis of the 6-chloro-4-hydroxyindazole core and its subsequent derivatization are critical steps in exploring its therapeutic potential. While direct synthesis of this specific scaffold is not extensively reported, established methods for substituted indazole synthesis can be adapted.

A. Synthesis of the 6-Chloro-4-Hydroxy-1H-indazole Core

A plausible and versatile approach to the 6-chloro-4-hydroxy-1H-indazole core is through a modified Jacobson synthesis, a classic method for preparing 1H-indazoles.[3] This strategy involves the diazotization of an appropriately substituted N-acylated o-toluidine followed by intramolecular cyclization.

Proposed Synthetic Pathway:

Caption: Proposed synthetic route to the 6-chloro-4-hydroxy-1H-indazole core.

Experimental Protocol: Synthesis of 6-Chloro-4-nitro-1H-indazole (A Key Intermediate)

-

Acetylation: To a solution of 2-methyl-3-nitro-5-chloroaniline in glacial acetic acid, add acetic anhydride dropwise at room temperature. Stir the mixture for 2-3 hours. Pour the reaction mixture into ice-water and collect the precipitated N-acetyl-2-methyl-3-nitro-5-chloroaniline by filtration.

-

Diazotization and Cyclization: Dissolve the acetylated compound in a mixture of concentrated hydrochloric acid and water and cool to 0-5 °C in an ice-salt bath.[3] Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.[4]

-

Work-up: Neutralize the reaction mixture with a sodium hydroxide solution. The crude 6-chloro-4-nitro-1H-indazole will precipitate. Collect the solid by filtration, wash with cold water, and dry.

-

Purification: Purify the crude product by recrystallization from a suitable solvent like ethanol or by column chromatography.[3]

Subsequent Transformations:

-

Reduction of the Nitro Group: The nitro group at the 4-position can be reduced to an amine using standard conditions, such as iron powder in the presence of ammonium chloride.[4]

-

Conversion of the Amino Group to a Hydroxyl Group: The resulting 4-amino group can be converted to a hydroxyl group via a Sandmeyer-type reaction, involving diazotization with sodium nitrite in an acidic medium, followed by hydrolysis of the diazonium salt.

B. Derivatization of the 6-Chloro-4-Hydroxyindazole Scaffold

Once the core is synthesized, various analogs can be prepared by targeting the N1 and N2 positions of the indazole ring, as well as the hydroxyl group at C4.

1. N-Alkylation/Arylation:

The N1 and N2 positions of the indazole ring can be selectively alkylated or arylated to introduce a wide range of substituents. The regioselectivity of these reactions is often influenced by the reaction conditions and the nature of the electrophile.

Caption: General derivatization strategies for the 6-chloro-4-hydroxyindazole scaffold.

2. O-Alkylation/Acylation:

The hydroxyl group at the C4 position provides a handle for introducing further diversity through O-alkylation or O-acylation, allowing for the modulation of solubility and hydrogen bonding capabilities.

II. Biological Activity and Therapeutic Potential

While specific biological data for 6-chloro-4-hydroxyindazole analogs is scarce, the broader indazole class has demonstrated significant activity against a range of therapeutic targets, particularly protein kinases.[2]

A. Kinase Inhibition

The indazole scaffold is a well-established ATP-competitive kinase hinge-binder. Several FDA-approved kinase inhibitors, such as axitinib and pazopanib, feature the indazole core. The nitrogen atoms of the pyrazole ring are crucial for forming hydrogen bonds with the hinge region of the kinase ATP-binding pocket.

The 6-chloro-4-hydroxyindazole scaffold is particularly well-suited for targeting kinases. The 4-hydroxyl group can act as a hydrogen bond donor or acceptor, forming additional interactions with the kinase active site to enhance potency and selectivity. The 6-chloro substituent can provide beneficial hydrophobic interactions and modulate the electronic properties of the ring system.

Potential Kinase Targets:

Based on the activity of other substituted indazoles, potential kinase targets for 6-chloro-4-hydroxyindazole analogs include:

-

VEGFR (Vascular Endothelial Growth Factor Receptor): Inhibition of VEGFR is a validated anti-angiogenic strategy in cancer therapy.

-

FGFR (Fibroblast Growth Factor Receptor): Aberrant FGFR signaling is implicated in various cancers.[5]

-

CDKs (Cyclin-Dependent Kinases): CDK inhibitors are being explored for their ability to halt the cell cycle in cancer cells.[6][7]

-

PAK4 (p21-Activated Kinase 4): PAK4 is involved in cell migration and invasion, making it an attractive target for metastatic cancers.[8]

B. Anticancer and Anti-inflammatory Activity

The inhibition of key kinases involved in cell proliferation and inflammation pathways underpins the anticancer and anti-inflammatory potential of indazole derivatives.[2] Analogs of 6-chloro-4-hydroxyindazole could exhibit potent antiproliferative effects in cancer cell lines and suppress inflammatory responses in relevant models.

III. Structure-Activity Relationship (SAR) Insights

The SAR for 6-chloro-4-hydroxyindazole analogs can be inferred from studies on related indazole and quinazoline kinase inhibitors.

Hypothetical SAR Summary:

| Position of Modification | Structural Change | Potential Impact on Activity | Rationale |

| N1 | Small alkyl or substituted benzyl groups | Increased potency | Fills a hydrophobic pocket in the ATP-binding site. |

| N2 | Alkylation | Generally lower activity than N1 isomers | Steric hindrance with the hinge region. |

| C3 | Introduction of small substituents | May be tolerated or enhance activity | Can be used to fine-tune selectivity. |

| C4-OH | O-alkylation with small groups | May maintain or slightly decrease activity | Can modulate solubility and ADME properties. |

| C5, C7 | Introduction of substituents | Generally not well-tolerated | Can lead to steric clashes. |

| C6-Cl | Replacement with other halogens (Br, I) | May increase potency | Enhanced hydrophobic interactions. |

Key SAR Observations from Related Scaffolds:

-

N1 Substitution is often preferred: In many kinase inhibitor series, substitution at the N1 position of the indazole ring leads to higher potency compared to N2 substitution.[9]

-

Importance of the Hinge-Binding Motif: The pyrazole nitrogen atoms are critical for anchoring the molecule in the ATP-binding site.

-

Exploiting Hydrophobic Pockets: The region around the N1 and C3 positions can often accommodate hydrophobic groups, leading to increased potency.

-

The Role of Hydrogen Bonding: The 4-hydroxyl group is a key feature that can be leveraged to form additional hydrogen bonds with the target protein, enhancing affinity and selectivity.

IV. Future Directions and Conclusion

The 6-chloro-4-hydroxyindazole scaffold holds significant promise as a template for the design of novel kinase inhibitors and other therapeutic agents. The synthetic accessibility of this core, coupled with the potential for diverse functionalization, makes it an attractive starting point for drug discovery campaigns.

Future research should focus on:

-

Developing an efficient and scalable synthesis of the 6-chloro-4-hydroxy-1H-indazole core.

-

Synthesizing a diverse library of analogs with systematic modifications at the N1, N2, and C4 positions.

-

Screening these analogs against a panel of relevant kinases to identify potent and selective inhibitors.

-

Conducting detailed SAR studies to elucidate the key structural features driving activity and selectivity.

-

Optimizing lead compounds for their pharmacokinetic and pharmacodynamic properties.

By systematically exploring the chemical space around the 6-chloro-4-hydroxyindazole core, the research community can unlock its full therapeutic potential and contribute to the development of next-generation targeted therapies.

References

-

Journal of Medicinal and Chemical Sciences. (2022, March 15). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. [Link]

-

Li, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 38, 127863. [Link]

-

RSC Medicinal Chemistry. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]

-

Wang, T., et al. (2018). Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. Journal of Medicinal Chemistry, 61(3), 1279-1294. [Link]

- Google Patents. (n.d.).

-

Wang, Y., et al. (2023). Design, synthesis and biological evaluation of indazole derivatives as selective covalent inhibitors of FGFR4 in wild-type and gatekeeper mutants. European Journal of Medicinal Chemistry, 258, 115628. [Link]

-

IJFMR. (2022, November 15). Synthesis, Characterization and Biological Evaluation of 6-(5-Chloro-8-Hydroxynapthalene-2-yl). [Link]

-

Semantic Scholar. (n.d.). Structure-activity relationships study of 6-chloro-4-(2-chlorophenyl)-3-(2-hydroxyethyl) quinolin-2(1H)-one derivatives as novel non-nucleoside anti-hepatitis B virus agents. [Link]

-

MDPI. (2023, May 8). Design, Synthesis and Biological Evaluation of Novel Pleuromutilin Derivatives Containing 6-Chloro-1-R-1H-pyrazolo[3,4-d]pyrimidine-4-amino Side Chain. [Link]

-

ACS Publications. (2013, February 14). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. [Link]

-

RSC Publishing. (2022, August 3). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. [Link]

-

Hariyanti, et al. (n.d.). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Indonesian Journal of Pharmacy, 32(4), 487-495. [Link]

-

PubMed. (2025, January 23). Discovery of Potent and Selective CDK4/6 Inhibitors for the Treatment of Chemotherapy-Induced Myelosuppression. [Link]

-

MDPI. (2023, August 11). Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepines Leads to the Identification of a New Dopamine D1 Receptor Antagonist. [Link]

-